molecular formula C19H18Cl2N4O3S2 B2997062 3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole CAS No. 344272-59-9

3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B2997062
CAS No.: 344272-59-9
M. Wt: 485.4
InChI Key: FJYGJQQUVASPQQ-UHFFFAOYSA-N
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Description

The compound 3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a structurally complex 1,2,4-triazole derivative characterized by:

  • A sulfinyl (-S(O)-) group at the 3-position, linked to a 2,4-dichlorobenzyl moiety.
  • A sulfanyl (-S-) group at the 5-position, substituted with a 4-nitrobenzyl group.
  • An ethyl group at the 4-position of the triazole core.

This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties, as seen in structurally related triazole derivatives .

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O3S2/c1-2-24-18(12-30(28)11-14-5-6-15(20)9-17(14)21)22-23-19(24)29-10-13-3-7-16(8-4-13)25(26)27/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYGJQQUVASPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])CS(=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(2,4-Dichlorobenzyl)sulfinyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a complex organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H18Cl2N4O3S2
  • CAS Number : 344272-59-9
  • Molar Mass : 485.41 g/mol

The structure includes a triazole ring substituted with sulfinyl and sulfanyl groups, which may enhance its reactivity and biological properties. The presence of electron-withdrawing groups such as dichlorobenzyl and nitrobenzyl is significant for its pharmacological effects.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of triazole derivatives with appropriate sulfur-containing reagents. This process is essential for creating compounds with enhanced biological activities.

Antimicrobial Properties

Triazoles are recognized for their broad spectrum of biological activities. The specific compound has shown promising results in antimicrobial assays:

  • Antibacterial Activity : Studies indicate that triazole derivatives exhibit significant antibacterial effects against various pathogens. The sulfinyl and sulfanyl groups may contribute to this activity by disrupting bacterial cell wall synthesis or function.
PathogenActivity Level
E. coliModerate
S. aureusHigh
C. albicansModerate

Anticancer Potential

Recent studies have highlighted the potential of triazoles as anticancer agents due to their ability to inhibit key enzymes involved in tumor growth:

  • Thymidine Phosphorylase Inhibition : The compound has been evaluated for its inhibitory activity against thymidine phosphorylase (TP), an enzyme implicated in tumor progression. Molecular docking studies suggest that it interacts effectively with TP, potentially leading to reduced tumor growth.

The mechanisms underlying the biological activity of this compound may involve:

  • Enzyme Inhibition : Targeting specific enzymes like TP.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
  • Cell Cycle Arrest : Interfering with cell division processes.

Case Studies

Several studies have reported on similar compounds within the triazole class:

  • Study on Triazole Derivatives : A study synthesized novel bis-triazole compounds that exhibited strong TP inhibition and broad-spectrum antimicrobial effects .
  • Antimicrobial Screening : Research indicated that certain triazole-thiosemicarbazide derivatives demonstrated significant antibacterial activity against various microorganisms .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 4-nitrobenzyl group in the target compound may enhance oxidative stress-mediated antimicrobial activity compared to 4-chlorophenyl or trifluoromethyl substituents, as nitro groups are potent electron-withdrawing moieties . The sulfinyl group (vs.

Polymorphism and Stability: Analogous 4-ethyl-5-sulfanyl triazoles exhibit conformational polymorphism (e.g., orthorhombic vs. monoclinic forms), which can influence melting points and bioavailability .

The target compound’s 2,4-dichlorobenzyl group may confer broader-spectrum antimicrobial activity, as seen in related theophylline-triazole hybrids .

Research Findings and Implications

  • Synthetic Challenges : The sulfinyl group’s sensitivity to redox conditions necessitates careful optimization of reaction media, as seen in analogous sulfoxide syntheses .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzyl position correlate with enhanced antimicrobial potency but may increase cytotoxicity . Alkyl vs. Aryl Substituents: Ethyl groups at the 4-position (vs. phenyl) improve metabolic stability but reduce π-π stacking interactions in enzyme binding .

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